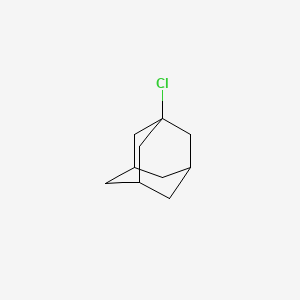

1-Chloroadamantane

货号 B1585529

:

935-56-8

分子量: 170.68 g/mol

InChI 键: OZNXTQSXSHODFR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08236949B2

Procedure details

A flame-dried 100 mL round bottomed flask containing 6 (84 mg, 1.0 mmol) and 20 mL of THF was chilled by a cold bath at −30° C. (dry ice/30% ethanol in ethylene glycol). The mixture was allowed to stir under nitrogen atmosphere. Distilled triethylamine (0.36 g, 0.50 mL, 3.5 mmol) and 1-adamantyl chloride (238 mg, 1.2 mmol) were added sequentially, and stirring at −30° C. was continued for one hour. LiCl (0.21 g, 5.0 mmol) was added. After five minutes, 2-benzoxazolinone (203 mg, 1.50 mmol), and 4-dimethylamino pyridine (13 mg, 0.10 mmol) were added. The whole reaction mixture was allowed to stir overnight at room temperature. The solvents were removed under reduced pressure, and the residue was partitioned between 20 mL of CH2Cl2, and 20 mL water. The aqueous layer was extracted twice with 20 mL portions of CH2Cl2, and the combined organics were dried (Na2SO4), filtered, and concentrated. The residue was chromatographed on silica gel. The eluent was 1:3:6 CH2Cl2:ethyl acetate:hexane. The yield of 27 was 161 mg (0.80 mmol, 80%). Compound 27 is a white solid.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([C:4]([OH:6])=O)[CH:3]=[CH:2]1.C(=O)=O.C(N(CC)CC)C.C12(Cl)CC3CC(CC(C3)C1)C2.[Li+].[Cl-].[O:30]1[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2[NH:32][C:31]1=[O:39]>C(O)CO.CN(C)C1C=CN=CC=1.C1COCC1>[CH:1]1([C:4]([N:32]2[C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=3[O:30][C:31]2=[O:39])=[O:6])[CH:3]=[CH:2]1 |f:4.5|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O

|

Step Three

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

238 mg

|

|

Type

|

reactant

|

|

Smiles

|

C12(CC3CC(CC(C1)C3)C2)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0.21 g

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[Cl-]

|

Step Five

|

Name

|

|

|

Quantity

|

203 mg

|

|

Type

|

reactant

|

|

Smiles

|

O1C(NC2=C1C=CC=C2)=O

|

|

Name

|

|

|

Quantity

|

13 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir under nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring at −30° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After five minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The whole reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvents were removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was partitioned between 20 mL of CH2Cl2, and 20 mL water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted twice with 20 mL portions of CH2Cl2

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organics were dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was chromatographed on silica gel

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(C=C1)C(=O)N1C(OC2=C1C=CC=C2)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |